molecular formula C9H18O2 B161575 Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) CAS No. 134175-90-9

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)

Cat. No. B161575
M. Wt: 158.24 g/mol
InChI Key: NQKUHMCAOBVHQC-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as IBA, this compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of IBA is not fully understood, but it is believed to involve the activation of specific receptors in cells that promote cell growth and differentiation. IBA is also thought to interact with enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function.

Biochemical And Physiological Effects

IBA has been found to have various biochemical and physiological effects, including the promotion of cell growth and differentiation, the inhibition of cancer cell growth, and the stimulation of root formation in plants. IBA has also been found to have anti-inflammatory properties and to modulate the immune system.

Advantages And Limitations For Lab Experiments

One advantage of using IBA in lab experiments is its low toxicity, which makes it safe to handle and use. IBA is also relatively inexpensive and easy to synthesize. However, one limitation of using IBA in lab experiments is its limited solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for research on IBA, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in nanotechnology and materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of IBA and to determine its safety and efficacy for use in medicine and agriculture.
Conclusion:
In conclusion, IBA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. While there is still much to be learned about IBA, its potential for use in medicine, agriculture, and materials science makes it an exciting area of research for scientists and researchers alike.

Synthesis Methods

IBA can be synthesized using various methods, including the reaction of epichlorohydrin with isobutanol in the presence of a strong base such as sodium hydroxide. Another method involves the reaction of epichlorohydrin with isobutanol in the presence of an acid catalyst such as hydrochloric acid. The product obtained from both methods is IBA, which can be purified using different techniques such as distillation and chromatography.

Scientific Research Applications

IBA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, IBA is used as a plant growth regulator to promote root formation in cuttings and to stimulate the growth of lateral roots. In medicine, IBA has been studied for its potential anti-cancer properties and has been found to inhibit the growth of cancer cells. In materials science, IBA has been used as a crosslinking agent for the synthesis of polymers.

properties

CAS RN

134175-90-9

Product Name

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(1R)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol

InChI

InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7-,8+,9+/m1/s1

InChI Key

NQKUHMCAOBVHQC-VGMNWLOBSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H](O1)[C@@H](C(C)C)O

SMILES

CC(C)C1C(O1)C(C(C)C)O

Canonical SMILES

CC(C)C1C(O1)C(C(C)C)O

synonyms

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)

Origin of Product

United States

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